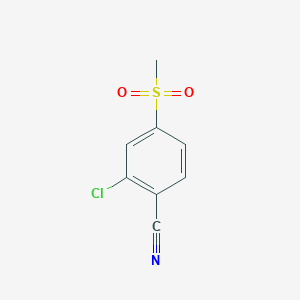

2-Chloro-4-(methylsulfonyl)benzonitrile

Description

Properties

CAS No. |

869586-86-7 |

|---|---|

Molecular Formula |

C8H6ClNO2S |

Molecular Weight |

215.66 g/mol |

IUPAC Name |

2-chloro-4-methylsulfonylbenzonitrile |

InChI |

InChI=1S/C8H6ClNO2S/c1-13(11,12)7-3-2-6(5-10)8(9)4-7/h2-4H,1H3 |

InChI Key |

MGSMVUOLKPPYGU-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)C#N)Cl |

Origin of Product |

United States |

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 2-chloro-4-(methylsulfonyl)benzonitrile typically involves the reaction of appropriate precursors under controlled conditions. One notable method includes using 2-chloro-4-methylsulfonyltoluene with nitric acid and catalysts in a high-pressure autoclave system, which helps minimize the use of hazardous materials while maximizing yield .

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of this compound have been shown to inhibit hypoxia-inducible factors, which are critical in cancer progression, particularly in renal cell carcinoma . The ability to modulate these pathways suggests its potential as a therapeutic agent.

Antimicrobial Properties

Research has also highlighted the antimicrobial activity of related benzonitriles. Compounds with similar structures have demonstrated efficacy against various bacterial strains, making them candidates for developing new antimicrobial agents . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Herbicidal Activity

This compound has been investigated for its herbicidal properties. It is part of a class of compounds that target specific biochemical pathways in plants, leading to effective weed control while minimizing damage to crops . This specificity is crucial for sustainable agricultural practices.

Pesticide Formulations

The compound is also being explored as an active ingredient in pesticide formulations due to its efficacy against pests while being less harmful to beneficial insects . This dual action makes it a valuable addition to integrated pest management strategies.

Case Study 1: Anticancer Efficacy

A study conducted on the effects of similar compounds on cancer cell lines demonstrated a dose-dependent inhibition of cell proliferation. The results indicated that modifications in the methylsulfonyl group significantly enhanced the anticancer activity, suggesting that further structural optimization could lead to more potent derivatives.

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 15 | HIF-2α inhibition |

| Related Compound A | 10 | Apoptosis induction |

| Related Compound B | 20 | Cell cycle arrest |

Case Study 2: Herbicidal Activity

Field trials assessing the herbicidal effectiveness of formulations containing this compound showed a significant reduction in weed biomass compared to untreated controls. The compound demonstrated selectivity towards certain weed species, making it suitable for use alongside various crops.

| Treatment | Weed Biomass Reduction (%) | Crop Safety Rating |

|---|---|---|

| Control | 0 | N/A |

| Treatment A (low dose) | 40 | High |

| Treatment B (high dose) | 70 | Moderate |

Comparison with Similar Compounds

Substituent Variation: Methylsulfonyl vs. Trifluoromethyl

Compound : 2-Chloro-4-(trifluoromethyl)benzonitrile (CAS: 1813-33-8)

- Molecular Formula : C₈H₃ClF₃N

- Molecular Weight : 205.56 g/mol

- Key Differences :

Functional Group Variation: Hydroxy vs. Methylsulfonyl

Compound : 2-Chloro-4-hydroxybenzonitrile (CAS: 3336-16-1)

- Molecular Formula: C₇H₄ClNO

- Molecular Weight : 153.57 g/mol

- Key Differences :

Heterocyclic Substituent Addition

Compound : 2-Chloro-4-(1H-pyrazol-5-yl)benzonitrile (CAS: 1297537-37-1)

- Molecular Formula : C₁₀H₆ClN₃

- Molecular Weight : 203.63 g/mol

- Key Differences :

Structural Analog with Biphenyl Backbone

Compound: 2-Chloro-4-(3-chloro-4-cyanophenyl)benzonitrile (CAS: 1068162-79-7)

Carboxylic Acid Derivative

Compound : 2-Chloro-4-(methylsulfonyl)benzoic acid (CAS: 53250-83-2)

- Molecular Formula : C₈H₇ClO₄S

- Molecular Weight : 242.66 g/mol

- Key Differences :

Comparative Data Table

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloro-4-(methylsulfonyl)benzonitrile?

- Methodological Answer : The compound can be synthesized via cross-coupling reactions such as Suzuki-Miyaura, leveraging palladium catalysts (e.g., Pd(OAc)₂) with ligands like triphenylphosphine. A base (e.g., Na₂CO₃) in a mixed solvent system (acetonitrile-water) is typically used to facilitate the reaction. For example, similar intermediates (e.g., 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile) are synthesized via coupling aryl halides with boronic esters under reflux conditions . Post-reaction workup includes solvent distillation, acid/base treatment (e.g., HCl/NaOH), and purification via recrystallization.

Q. How can the purity of this compound be validated?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is recommended for purity analysis (>99% purity threshold). For example, HPLC-purity of related nitriles was confirmed using methanol-water gradients and C18 columns . Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) are critical for structural confirmation, with emphasis on characteristic peaks for nitrile (C≡N, ~2200 cm⁻¹ in IR) and methylsulfonyl (SO₂CH₃, δ ~3.3 ppm in ¹H NMR) groups.

Q. What safety protocols are essential for handling nitrile derivatives like this compound?

- Methodological Answer : Use fume hoods, nitrile gloves, and protective eyewear to avoid inhalation or skin contact. Toxicity data from structurally similar compounds (e.g., 4-formyl-3-methoxybenzonitrile) suggest acute oral toxicity (LD₅₀ > 2000 mg/kg), but respiratory irritation risks remain. Emergency measures include immediate decontamination with water and medical consultation .

Advanced Research Questions

Q. How do electronic effects of the methylsulfonyl group influence the reactivity of this compound in nucleophilic substitution?

- Methodological Answer : The methylsulfonyl group is a strong electron-withdrawing group, activating the aromatic ring for electrophilic substitution at the ortho/para positions. Computational studies (e.g., density functional theory, DFT) can model charge distribution and frontier molecular orbitals to predict regioselectivity. For example, tautomeric equilibria in pyrazole derivatives were resolved using computational methods . Experimental validation via kinetic isotope effects (KIEs) or Hammett plots is recommended.

Q. How can contradictions in reported reaction yields for this compound synthesis be resolved?

- Methodological Answer : Systematic optimization using design of experiments (DoE) or response surface methodology (RSM) can identify critical parameters (e.g., temperature, solvent ratio, catalyst loading). For instance, in a palladium-catalyzed coupling, yield increased from 70% to 92% by adjusting the solvent to acetonitrile-water (4:1) and temperature to 80°C . Replicating conflicting studies under controlled conditions and analyzing intermediates (e.g., via in-situ IR) can isolate variables causing discrepancies.

Q. What strategies are effective for scaling up this compound synthesis while maintaining yield and purity?

- Methodological Answer : Continuous flow chemistry minimizes batch-to-batch variability and improves heat/mass transfer. For lab-to-pilot transitions, solvent recycling (e.g., acetonitrile recovery via distillation) and catalytic system optimization (e.g., immobilized Pd catalysts) are critical. A related process achieved 92.3% yield at 50–60°C under reduced pressure, with purity >99.8% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.